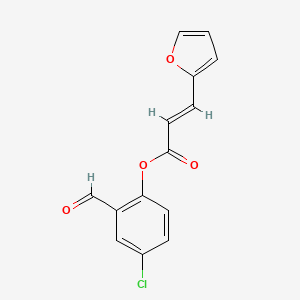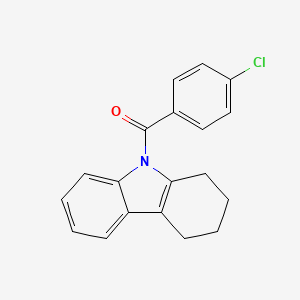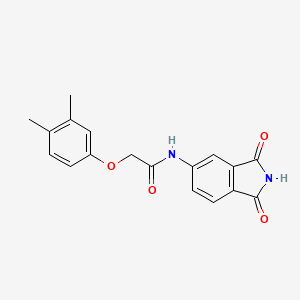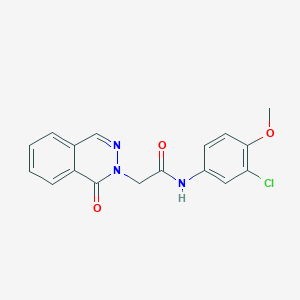![molecular formula C19H17NO3 B5864827 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as HPPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPPA belongs to the class of pyrrole-containing compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood. However, studies have suggested that this compound may exert its biological activities through modulation of various signaling pathways, including the nuclear factor-κB pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. This compound has also been found to interact with various proteins, including heat shock protein 90, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation and oxidative stress. This compound has also been found to reduce the levels of glucose, triglycerides, and cholesterol in diabetic animal models. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile and low toxicity in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and proteins.
Métodos De Síntesis
3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-acetylphenol with phenylhydrazine in the presence of acetic acid to form 1-(2-hydroxyphenyl)-3-phenyl-1H-pyrrole-2,5-dione. This intermediate can then be reacted with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the inflammatory response. This compound has also been found to scavenge free radicals and protect against oxidative stress-induced damage.
In addition, this compound has been shown to have anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. This compound has also been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Propiedades
IUPAC Name |
3-[1-(2-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-9-5-4-8-17(18)20-15(11-13-19(22)23)10-12-16(20)14-6-2-1-3-7-14/h1-10,12,21H,11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZJDFZKMRDOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)




![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)



![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)